Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9): A Comprehensive Technical Guide on Synthesis, Analytical Profiling, and API Impurity Propagation
Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9): A Comprehensive Technical Guide on Synthesis, Analytical Profiling, and API Impurity Propagation
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the identification, synthesis, and control of impurities are critical to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly specific chemical intermediate that frequently emerges as an upstream impurity marker in the synthesis of benzylpyrimidine antibiotics, most notably Trimethoprim [1][2].
This technical whitepaper provides an in-depth analysis of this compound. By examining its mechanistic origins, detailing a self-validating synthetic protocol for its generation as an analytical reference standard, and outlining its downstream propagation into Trimethoprim Impurity G (EP Impurity G)[2], this guide equips drug development professionals with the field-proven insights necessary to optimize synthetic routes and comply with ICH Q3A guidelines.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of Methyl 4-ethoxy-3,5-dimethoxybenzoate is the first step in developing robust extraction and chromatographic methods. The quantitative data is summarized in the table below[1][3].
| Property | Value / Description |
| Chemical Name | Methyl 4-ethoxy-3,5-dimethoxybenzoate |
| CAS Number | 51210-04-9 |
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol |
| Structural Class | Alkylated phenolic ester / Benzoate derivative |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in methanol, ethyl acetate, dichloromethane, and DMF; Insoluble in water. |
| Downstream API Relevance | Trimethoprim (as a precursor to Impurity G) |
Mechanistic Origins in API Synthesis
To control an impurity, one must first understand its causality. Methyl 4-ethoxy-3,5-dimethoxybenzoate does not typically form spontaneously; it is the result of specific chemical cross-contamination or aberrant side reactions during the synthesis of 3,4,5-trimethoxybenzaldehyde, the primary building block for Trimethoprim.
The Propagation Cascade
During the commercial synthesis of trimethoxy-derivatives (often starting from gallic acid or syringic acid), exhaustive methylation is required. If the methylating agents (e.g., dimethyl sulfate or methyl halides) contain ethylated impurities, or if ethanol is utilized as a solvent under basic conditions, competitive ethylation occurs.
Because the 4-hydroxyl group of the phenolic ring is sterically less hindered and more nucleophilic than the 3- and 5-positions, it is highly susceptible to aberrant alkylation. Once Methyl 4-ethoxy-3,5-dimethoxybenzoate is formed, it resists standard purification and propagates through subsequent reduction, oxidation, and condensation steps, ultimately yielding Trimethoprim Impurity G (CAS 78025-68-0) [2][4].
Fig 1. Propagation pathway of the 4-ethoxy intermediate into Trimethoprim Impurity G.
Targeted Synthesis & Isolation Protocol
To validate High-Performance Liquid Chromatography (HPLC) methods for API batch release, analytical laboratories must intentionally synthesize Methyl 4-ethoxy-3,5-dimethoxybenzoate as a reference standard. The following step-by-step methodology leverages a Williamson ether synthesis, designed as a self-validating system to ensure high yield and purity.
Experimental Methodology
Step 1: Preparation of the Precursor (Methyl Syringate)
-
Action: React syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with anhydrous methanol in the presence of a catalytic amount of sulfuric acid[5].
-
Causality: Acid-catalyzed Fischer esterification selectively protects the carboxylic acid as a methyl ester, leaving the 4-hydroxyl group available for targeted alkylation.
Step 2: Reagent Assembly for Alkylation
-
Action: In a dry, round-bottom flask, dissolve 1.0 equivalent of Methyl syringate in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenolic hydroxyl group to form a reactive phenoxide ion, but weak enough to prevent the hydrolysis (saponification) of the methyl ester. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, leaving a highly nucleophilic, "naked" phenoxide.
Step 3: Execution of the Williamson Ether Synthesis
-
Action: Dropwise, add 1.5 equivalents of Ethyl bromide (EtBr). Heat the reaction mixture to 60°C under an inert nitrogen atmosphere and stir for 4–6 hours.
-
Causality: The controlled temperature provides sufficient activation energy for the Sₙ2 nucleophilic substitution while preventing the volatilization of EtBr (boiling point ~38°C).
Step 4: Quenching and Liquid-Liquid Extraction
-
Action: Cool the mixture to room temperature and pour it into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (saturated NaCl) and dry over anhydrous Na₂SO₄.
-
Causality: The ice water quench precipitates the lipophilic product and dissolves the K₂CO₃ salts. The brine wash is critical for removing residual DMF from the organic phase, which would otherwise complicate solvent evaporation.
Step 5: Purification
-
Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (typically 8:2 v/v).
Fig 2. Step-by-step synthetic workflow for Methyl 4-ethoxy-3,5-dimethoxybenzoate.
Analytical Characterization & Method Validation
Once synthesized, the reference standard must be rigorously characterized. The following spectroscopic parameters serve as the definitive baseline for confirming the identity of Methyl 4-ethoxy-3,5-dimethoxybenzoate[6].
Nuclear Magnetic Resonance (¹H-NMR)
(Recorded at 400 MHz in CDCl₃)
-
δ 7.31 (s, 2H): Aromatic protons at the C2 and C6 positions. The singlet confirms the symmetry of the aromatic ring.
-
δ 4.15 – 4.38 (q, J = 7.1 Hz, 2H): Methylene protons (-CH₂-) of the newly attached 4-ethoxy group. The quartet splitting is due to coupling with the adjacent methyl group.
-
δ 3.92 (s, 6H): Protons of the two methoxy groups (-OCH₃) at the 3 and 5 positions.
-
δ 3.91 (s, 3H): Protons of the methyl ester group (-COOCH₃).
-
δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the 4-ethoxy group.
Mass Spectrometry (LC-MS)
-
Expected m/z: 241.1 [M+H]⁺ (Positive electrospray ionization mode).
Chromatographic Behavior (HPLC)
Due to the substitution of a methoxy group with an ethoxy group, Methyl 4-ethoxy-3,5-dimethoxybenzoate exhibits slightly higher lipophilicity than its fully methoxylated counterpart (Methyl 3,4,5-trimethoxybenzoate). On a standard C18 reverse-phase column, this results in a longer retention time , allowing for baseline resolution between the API precursor and the impurity.
Regulatory Implications (ICH Q3A Guidelines)
Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified if they exceed specific thresholds (typically 0.10% or 0.15%, depending on the maximum daily dose).
Because Methyl 4-ethoxy-3,5-dimethoxybenzoate acts as a "Trojan Horse"—carrying the ethoxy defect through multiple synthetic steps to form Trimethoprim Impurity G[2]—controlling it at the intermediate stage is highly cost-effective.
Recommended Control Strategy:
-
Raw Material Auditing: Implement strict GC-MS testing for ethanol or ethyl halide contamination in the methanol and methylating agents used during the upstream synthesis of 3,4,5-trimethoxybenzaldehyde.
-
In-Process Controls (IPC): Utilize the synthesized reference standard to set an HPLC specification limit of NMT (Not More Than) 0.10% for the ethoxy-intermediate before proceeding to the condensation steps of the API.
Sources
- 1. 51210-04-9_methyl 4-ethoxy-3,5-dimethoxybenzoateCAS号:51210-04-9_methyl 4-ethoxy-3,5-dimethoxybenzoate【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. clearsynth.com [clearsynth.com]
- 3. molbase.com [molbase.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Frontiers | Applicability of Recombinant Laccases From the White-Rot Fungus Obba rivulosa for Mediator-Promoted Oxidation of Biorefinery Lignin at Low pH [frontiersin.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
